molecular formula C31H35NO10S3 B11687024 Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-pentanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11687024
M. Wt: 677.8 g/mol
InChI Key: RXAIIMCSPDDUIQ-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, starting with the preparation of the core spiro structure. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the spiro linkage. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application, but they often include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2’,3’,4,5-TETRAMETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-PENTANOYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE: shares similarities with other spiro compounds, such as spiro[1,3-dioxolane-2,1’-cyclohexane] and spiro[1,3-dioxane-2,1’-cyclohexane].

Uniqueness

What sets this compound apart is its unique combination of functional groups and the specific arrangement of atoms within the spiro structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C31H35NO10S3

Molecular Weight

677.8 g/mol

IUPAC Name

tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-pentanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H35NO10S3/c1-9-11-12-19(33)32-18-14-13-16(42-10-2)15-17(18)20-25(30(32,3)4)43-22(27(35)39-6)21(26(34)38-5)31(20)44-23(28(36)40-7)24(45-31)29(37)41-8/h13-15H,9-12H2,1-8H3

InChI Key

RXAIIMCSPDDUIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C2=C(C=C(C=C2)OCC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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